3-((3-Methylthiophen-2-yl)methyl)azetidine
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Overview
Description
3-((3-Methylthiophen-2-yl)methyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles This compound features a thiophene ring substituted with a methyl group at the 3-position and an azetidine ring attached to the thiophene via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Methylthiophen-2-yl)methyl)azetidine typically involves the following steps:
Formation of 3-Methylthiophene-2-carboxaldehyde: This intermediate can be synthesized through the oxidation of 3-methylthiophene.
Reduction to Alcohol: The aldehyde group is reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Formation of Azetidine Ring: The primary alcohol is then converted to the azetidine ring through a cyclization reaction, often using reagents like phosgene or triphosgene.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-((3-Methylthiophen-2-yl)methyl)azetidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azetidine ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the azetidine nitrogen.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions.
Major Products Formed:
Oxidation: this compound sulfoxide or sulfone.
Reduction: this compound amine.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-((3-Methylthiophen-2-yl)methyl)azetidine has shown potential in several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound has been studied for its biological activity, including potential anticonvulsant and antinociceptive properties.
Medicine: Research has explored its use in developing new therapeutic agents for pain management and seizure disorders.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3-((3-Methylthiophen-2-yl)methyl)azetidine exerts its effects involves interactions with specific molecular targets and pathways. For example, in its anticonvulsant and antinociceptive activities, the compound may modulate ion channels or neurotransmitter receptors, leading to its therapeutic effects. Further research is needed to fully elucidate the detailed mechanisms.
Comparison with Similar Compounds
3-((3-Methylthiophen-2-yl)methyl)azetidine can be compared with other similar compounds, such as:
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: This compound shares the thiophene ring but has a different heterocyclic structure.
3-(3-Methylthiophen-2-yl)azetidin-2-one: Another azetidine derivative with a ketone group instead of a methylene bridge.
Uniqueness: this compound is unique due to its specific structural features, which confer distinct chemical and biological properties compared to similar compounds.
Properties
CAS No. |
937629-47-5 |
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Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
3-[(3-methylthiophen-2-yl)methyl]azetidine |
InChI |
InChI=1S/C9H13NS/c1-7-2-3-11-9(7)4-8-5-10-6-8/h2-3,8,10H,4-6H2,1H3 |
InChI Key |
NCRKGUFOTRFEKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CC2CNC2 |
Origin of Product |
United States |
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